{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride
Overview
Description
{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butan-2-ylamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride typically involves multiple steps:
Formation of the Benzyloxy Group: The initial step involves the preparation of 4-(benzyloxy)phenol, which can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Butan-2-ylamine Moiety: The next step involves the alkylation of the benzyloxyphenol with butan-2-ylamine. This can be carried out using a suitable alkylating agent under controlled conditions to ensure the selective formation of the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzylic alcohols or ketones.
Reduction: Reduction reactions can be employed to convert the benzylic ketone back to the benzylic alcohol or even further to the benzylic hydrocarbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Benzylic alcohols, ketones, or carboxylic acids.
Reduction: Benzylic hydrocarbons or alcohols.
Substitution: Nitro, sulfo, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the butan-2-ylamine moiety contributes to its overall stability and solubility. The compound can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the butan-2-ylamine moiety.
Benzyloxybenzene: Lacks the amine group, making it less versatile in biological applications.
Butan-2-ylamine: Lacks the aromatic benzyloxy group, reducing its binding affinity to specific targets.
Uniqueness
{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride is unique due to the combination of the benzyloxy group and the butan-2-ylamine moiety, which enhances its binding affinity and solubility. This makes it a valuable compound in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-3-15(2)19-13-16-9-11-18(12-10-16)20-14-17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOKPZPQSHUEBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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